Isoindoline hydrochloride

Description

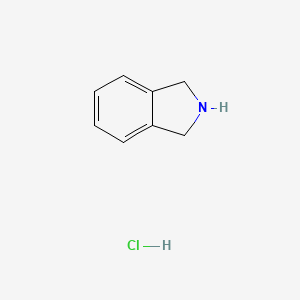

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVIRODZMIZUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487241 | |

| Record name | isoindoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32372-82-0 | |

| Record name | isoindoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoindoline Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoindoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document details its fundamental molecular properties, experimental protocols for its synthesis and biological evaluation, and a summary of its diverse applications in drug development.

Core Molecular Attributes

Isoindoline hydrochloride is the hydrochloride salt of 2,3-dihydro-1H-isoindole. The addition of hydrochloric acid enhances the compound's stability and solubility, facilitating its use in various research and pharmaceutical applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | [2][3] |

| Molecular Weight | 155.62 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 275 - 276 °C | [4] |

| Solubility | Soluble in water | [1] |

Synthesis of Isoindoline Hydrochloride

A common method for the synthesis of isoindoline is the catalytic hydrogenation of phthalonitrile. The resulting isoindoline can then be converted to its hydrochloride salt.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established industrial processes for the synthesis of isoindoline.[5]

Materials:

-

Phthalonitrile

-

Tetrahydrofuran (THF)

-

5% Platinum on carbon (Pt/C) catalyst

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

2.5 N Hydrochloric acid (HCl) in ethyl acetate

Procedure:

-

In a high-pressure reactor, dissolve phthalonitrile in tetrahydrofuran.

-

Add the 5% Pt/C catalyst to the solution. The catalyst loading is typically around 20% by weight of the phthalonitrile.[5]

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 150-180 bars.[5]

-

Heat the reaction mixture to 50-70 °C and maintain vigorous stirring.[5]

-

Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 6-9 hours.[5]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pt/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the THF, yielding crude isoindoline.

-

Dissolve the crude isoindoline in ethyl acetate.

-

Slowly add a solution of 2.5 N HCl in ethyl acetate to the isoindoline solution with stirring.

-

A precipitate of isoindoline hydrochloride will form.

-

Collect the solid by filtration, wash with ethyl acetate, and dry in a vacuum oven.

This process can yield isoindoline hydrochloride with a purity of over 98%.[5]

Synthesis Workflow

Caption: Workflow for the synthesis of isoindoline hydrochloride.

Biological Activities and Applications

The isoindoline scaffold is a key structural motif in a number of clinically approved drugs and serves as a versatile building block in drug discovery.[2][4] Derivatives of isoindoline have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[6]

Enzyme Inhibition

Isoindoline derivatives have been identified as potent inhibitors of several key enzymes, making them attractive candidates for the treatment of various diseases.

| Target Enzyme | Therapeutic Area | Example IC₅₀/Kᵢ Values | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | IC₅₀ = 38 nM and 55 nM for a dual DPP8/9 inhibitor | [2] |

| Carbonic Anhydrase (hCA I and II) | Glaucoma, Epilepsy | Kᵢ = 11.48 ± 4.18 nM (hCA I), 9.32 ± 2.35 nM (hCA II) for derivative 2f | [1] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | IC₅₀ = 4.65-12.83 nM for isoxazole derivatives | [7] |

Anticancer Activity

Numerous studies have highlighted the potential of isoindoline derivatives as anticancer agents.[1][8] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[9]

| Cell Line | Cancer Type | Example IC₅₀ Value | Reference |

| A549 | Lung Carcinoma | IC₅₀ = 19.41 ± 0.01 μM for compound 7 | [8] |

| HeLa | Cervical Cancer | Cell-selective activity observed for compounds 9 and 11 | [8] |

| C6 | Glioma | Higher activity than 5-FU at 100 μM for compound 11 | [8] |

Therapeutic Potential of Isoindoline Derivatives

Caption: Biological targets and therapeutic applications of isoindoline derivatives.

Experimental Protocols for Biological Assays

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.[1]

Materials:

-

Purified human carbonic anhydrase I and II (hCA I and hCA II)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Isoindoline derivative (test compound)

-

Acetazolamide (standard inhibitor)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add Tris-HCl buffer, the enzyme solution (hCA I or hCA II), and the test compound or standard inhibitor at various concentrations.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the NPA substrate.

-

Immediately measure the change in absorbance at 348 nm over time using a spectrophotometer. The hydrolysis of NPA to 4-nitrophenol results in an increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ and/or Kᵢ values.

Anticancer Cytotoxicity Assay (BrdU Assay)

This protocol describes a method to evaluate the antiproliferative activity of isoindoline derivatives on cancer cell lines.[8]

Materials:

-

A549 (or other cancer cell line) and a healthy control cell line (e.g., L929)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

Isoindoline derivative (test compound)

-

5-Fluorouracil (5-FU) as a positive control

-

BrdU labeling solution

-

Anti-BrdU-POD antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and the positive control (5-FU) for 24, 48, or 72 hours.

-

Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours.

-

Remove the labeling medium and fix the cells.

-

Add the anti-BrdU-POD antibody solution and incubate.

-

Wash the wells and add the substrate solution.

-

After a short incubation, add the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for the test compound.

Spectroscopic Data

¹H and ¹³C NMR of Isoindoline Derivatives:

-

¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The protons on the five-membered ring (CH₂) usually resonate as singlets or multiplets between δ 4.0-5.5 ppm, depending on the substitution pattern.[3][10][11]

-

¹³C NMR: Aromatic carbons are observed in the region of δ 120-150 ppm. The carbons of the five-membered ring typically appear between δ 45-75 ppm.[3][10][11]

This technical guide provides a foundational understanding of isoindoline hydrochloride for researchers in drug development. The versatility of the isoindoline scaffold, coupled with its diverse biological activities, underscores its continued importance in the pursuit of novel therapeutics.

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Synthesis and pharmacological characterization of potent, selective, and orally bioavailable isoindoline class dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

Synthesis of Isoindoline Hydrochloride from Phthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isoindoline hydrochloride from phthalonitrile. The primary method detailed is the direct catalytic hydrogenation of phthalonitrile, a robust and efficient route for producing high-purity isoindoline, which is a valuable building block in the development of various pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data analysis, and essential safety procedures for handling high-pressure hydrogenation reactions.

Introduction to Isoindoline in Drug Development

Isoindoline is a heterocyclic organic compound that forms the core structure of several commercially valuable drugs. Its rigid bicyclic framework, composed of a benzene ring fused to a five-membered nitrogen-containing ring, makes it an important scaffold in medicinal chemistry. Derivatives of isoindoline are known to exhibit a wide range of biological and pharmacological activities. The hydrochloride salt form is often preferred to enhance the stability and solubility of the parent compound.

Synthetic Pathway Overview

The most direct and industrially viable method for synthesizing isoindoline is the catalytic hydrogenation of phthalonitrile. This process involves the reduction of both nitrile groups of phthalonitrile using molecular hydrogen in the presence of a metal catalyst. The resulting isoindoline can then be readily converted to its hydrochloride salt.

Reaction Scheme:

The overall reaction proceeds in two main steps:

-

Hydrogenation: Phthalonitrile is reduced to isoindoline.

-

Salt Formation: Isoindoline is treated with hydrochloric acid to yield isoindoline hydrochloride.

Phthalonitrile -> Isoindoline [label=<

H₂ (100-180 bar) 5% Pt/C THF, 30-100°C

];

Isoindoline -> IsoindolineHCl [label=<

HCl Ethyl Acetate

];

// Structures (using labels with images would be ideal, but text is a fallback) Phthalonitrile [image="https://storage.googleapis.com/gemini-in-doc-files/phthalonitrile.png" label=""]; Isoindoline [image="https://storage.googleapis.com/gemini-in-doc-files/isoindoline.png" label=""]; IsoindolineHCl [image="https://storage.googleapis.com/gemini-in-doc-files/isoindoline_hcl.png" label=""]; }

Caption: Overall reaction scheme for the synthesis of Isoindoline Hydrochloride from Phthalonitrile.

Data Presentation: Reaction Parameter Optimization

The efficiency of the catalytic hydrogenation of phthalonitrile is highly dependent on the choice of catalyst and solvent. The following tables summarize the quantitative data from optimization studies, highlighting the superior performance of Platinum on Carbon (Pt/C) as a catalyst and tetrahydrofuran (THF) as a solvent system.[1]

Table 1: Comparison of Catalysts for Phthalonitrile Hydrogenation [1]

| Catalyst | Hydrogenation Time (h) | Isoindoline Yield (%) |

| Pd/C | 20 | 1 |

| Raney Ni | 20 | 0 |

| Rh/C | 20 | 0 |

| Ru/C | 20 | 0 |

| Pt/C | 6 | 89.9 |

| Reaction Conditions: Tetrahydrofuran, 20% by weight of catalyst, 60°C, 180 bars of hydrogen. |

Table 2: Comparison of Solvents for Phthalonitrile Hydrogenation [1]

| Solvent | Hydrogenation Time (h) | Isoindoline Yield (%) |

| Tetrahydrofuran (THF) | 6 | 89.9 |

| Tetrahydrofuran/Water (98/2) | 6 | 89.3 |

| Dimethoxyethane | 9 | 86.2 |

| Dioxane | 20 | 40 |

| Ethanol | 20 | 49 |

| Dimethylformamide | 20 | 0 |

| Reaction Conditions: Catalyst 5% Pt/C (20% by weight), 60°C, 180 bars of hydrogen. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of isoindoline and its subsequent conversion to isoindoline hydrochloride.

Synthesis of Isoindoline

This protocol is based on the optimized conditions identified for the catalytic hydrogenation of phthalonitrile.[1][2]

Materials and Reagents:

-

Phthalonitrile (100 g)

-

5% Platinum on Carbon (Pt/C) (20 g)

-

Tetrahydrofuran (THF)

-

Nitrogen gas (for purging)

-

Hydrogen gas (high pressure)

Equipment:

-

High-pressure autoclave reactor

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a suitable high-pressure autoclave, dissolve 100 g of phthalonitrile in tetrahydrofuran.

-

Carefully add 20 g of 5% platinum on carbon catalyst to the solution.

-

Seal the autoclave and purge the system with nitrogen gas to remove any air.

-

Heat the mixture to 60°C with stirring.

-

Pressurize the autoclave with hydrogen gas to 180 bars.

-

Maintain the reaction at 60°C and 180 bars for 5 to 6 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Purge the autoclave with nitrogen gas.

-

Remove the catalyst by filtration.

-

Distill off the tetrahydrofuran from the filtrate at atmospheric pressure.

-

The crude isoindoline is then purified by distillation from the residue under a vacuum of 23 mbars at a temperature of 100°C.

-

This procedure typically yields isoindoline with a purity of 89% and a yield of 75%.[1][2]

Synthesis of Isoindoline Hydrochloride

This protocol describes the conversion of the isolated isoindoline base into its hydrochloride salt.[1]

Materials and Reagents:

-

Isoindoline (69 g, from the previous step)

-

Ethyl acetate

-

2.5N Hydrochloric acid in ethyl acetate

Equipment:

-

Reaction flask

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve 69 g of the purified isoindoline in 458 ml of ethyl acetate in a reaction flask.

-

While stirring, add a solution of 2.5N hydrochloric acid in ethyl acetate.

-

A solid precipitate of isoindoline hydrochloride will form.

-

Recover the solid product by filtration.

-

Wash the filtered solid with additional ethyl acetate.

-

Dry the product in an oven.

-

This process yields isoindoline hydrochloride with a purity of 98.5% and a yield of 82%.[1]

Experimental Workflow and Safety

High-pressure hydrogenation is an inherently hazardous procedure that requires strict safety protocols and specialized equipment.

General Safety Precautions for High-Pressure Hydrogenation

-

Experienced Supervision: First-time users must be supervised by a trained and experienced operator.

-

Proper Personal Protective Equipment (PPE): Wear appropriate safety glasses, lab coats, and consider anti-static clothing and footwear.

-

Ventilation: All operations should be conducted in a well-ventilated fume hood designed for high-pressure work.

-

Ignition Source Control: Prohibit all potential ignition sources, including electronic devices and lighters, in the vicinity of the reactor.

-

Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen at the intended reaction pressure.

-

Purging: Thoroughly purge the reactor with an inert gas (nitrogen) to remove all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.

-

Controlled Gas Introduction: Introduce hydrogen slowly while carefully monitoring the reactor's pressure and temperature.

-

Temperature Monitoring: Be aware of the potential for exothermic reactions and have an adequate cooling system in place to prevent thermal runaway.

-

Depressurization: Cool the reactor to ambient temperature before venting the hydrogen pressure. Vent the excess hydrogen to a safe, designated exhaust line.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process, from reactor setup to final product isolation.

Caption: Step-by-step workflow for the synthesis of Isoindoline Hydrochloride.

Conclusion

The synthesis of isoindoline hydrochloride from phthalonitrile via catalytic hydrogenation using a 5% Pt/C catalyst in THF is a highly effective and reproducible method. It offers good yields and high purity, making it suitable for applications in pharmaceutical research and development. Adherence to strict safety protocols during high-pressure hydrogenation is paramount to ensure a safe and successful synthesis. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis of isoindoline and its derivatives.

References

Isoindoline hydrochloride CAS number 32372-82-0

An In-Depth Technical Guide to Isoindoline Hydrochloride (CAS 32372-82-0)

This technical guide provides a comprehensive overview of Isoindoline hydrochloride (CAS 32372-82-0), a versatile heterocyclic compound with significant applications in pharmaceutical development and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and biological significance.

Physicochemical Properties

Isoindoline hydrochloride, also known as 2,3-dihydro-1H-isoindole hydrochloride, is a white to off-white crystalline solid. Its hydrochloride salt form enhances stability and solubility, making it suitable for various applications in research and pharmaceutical formulations. The compound should be stored in an inert atmosphere at room temperature.

| Property | Value | References |

| CAS Number | 32372-82-0 | |

| Molecular Formula | C₈H₁₀ClN | |

| Molecular Weight | 155.62 g/mol (or 155.63 g/mol ) | |

| Appearance | White to light yellow/off-white crystalline powder/solid | |

| Melting Point | 255-256 °C or 259-263 °C | |

| Purity | ≥96%, >98.0%(T)(HPLC) | |

| Solubility | Soluble in water and various organic solvents | |

| InChI Key | NOVIRODZMIZUPA-UHFFFAOYSA-N | |

| SMILES | c1ccc2CNCc2c1.Cl |

Synthesis and Characterization

The synthesis of isoindoline hydrochloride can be achieved through several methods, with two prominent approaches being domino reactions and electrochemical reduction.

Experimental Protocols:

-

Domino Reaction Synthesis: A notable method involves a domino reaction that utilizes donor-acceptor cyclopropanes with bromomethyl groups in the ortho position of aromatic substituents, combined with primary amines.

-

Electrochemical Reduction: Another established method is the electrochemical reduction of phthalimide.

The structural integrity and purity of synthesized Isoindoline hydrochloride are typically confirmed using a range of analytical techniques.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. The ¹H NMR spectrum of isoindoline hydrochloride shows characteristic signals corresponding to its unique structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.

-

Mass Spectrometry (MS): Techniques like LC-MS provide information on the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for characterizing the vibrational modes of the molecule, which can help in identifying functional groups and confirming the structure.

Isoindoline Hydrochloride: A Technical Overview of its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical appearance and solubility of Isoindoline hydrochloride (CAS No: 32372-82-0), a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Physical Appearance

Isoindoline hydrochloride is consistently characterized as a crystalline solid. Its color is typically described as white to off-white, with some sources indicating a potential for a light yellow hue. The physical form is generally a powder or crystalline in nature.[1][2]

Table 1: Physical Properties of Isoindoline Hydrochloride

| Property | Description |

| Physical State | Solid |

| Appearance | White to off-white or light yellow crystalline powder or solid[1][2] |

| Melting Point | 255-276 °C |

Solubility Profile

The hydrochloride salt form of isoindoline is intended to enhance its stability and solubility, particularly in aqueous media.[1][2] While qualitatively described as soluble in water and various organic solvents, precise experimental quantitative data on the solubility of Isoindoline hydrochloride is not widely available in publicly accessible literature.[1][2]

One source provides a calculated, or predicted, water solubility value. It is crucial to note that this value is the result of a computational model and has not been experimentally verified.

Table 2: Solubility of Isoindoline Hydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Data Type |

| Water | Not Specified | 0.79 | 0.00507 | Calculated[3] |

| Ethanol | Not Available | Not Available | Not Available | Not Available |

| Methanol | Not Available | Not Available | Not Available | Not Available |

| DMSO | Not Available | Not Available | Not Available | Not Available |

The lack of comprehensive experimental solubility data underscores the necessity for empirical determination for applications sensitive to this parameter.

Experimental Protocols

The following are detailed methodologies for the determination of the physical appearance and solubility of a chemical compound like Isoindoline hydrochloride. These protocols are based on standard laboratory practices.

Determination of Physical Appearance

This protocol outlines a standardized method for the visual inspection and characterization of the physical appearance of a chemical substance.[4][5][6]

Objective: To systematically observe and record the physical characteristics of a sample, including its color, form, and general appearance.

Materials:

-

A sample of Isoindoline hydrochloride

-

White, non-glare viewing background

-

Black, non-glare viewing background

-

Spatula

-

Watch glass or microscope slide

-

Controlled lighting source (e.g., light booth providing 2000-3750 lux)

-

Microscope (optional, for detailed crystal morphology)

Procedure:

-

Sample Preparation: Place a small, representative amount of the Isoindoline hydrochloride powder onto a clean, dry watch glass or microscope slide using a spatula.

-

Color Determination:

-

Position the sample against the white background under the controlled light source.

-

Observe the sample from various angles to determine its color. Record the observation (e.g., white, off-white, light yellow).

-

Repeat the observation against the black background to note any contrast effects.

-

-

Form and Texture Description:

-

Visually inspect the sample for its physical form. Describe it as crystalline, powder, amorphous, etc.

-

Note the texture of the substance (e.g., fine powder, granular, crystalline needles).

-

If a more detailed analysis of the crystalline structure is required, a small amount of the sample can be viewed under a microscope.

-

-

Reporting: Document all observations in a laboratory notebook, including the date, sample identification, and a detailed description of the physical appearance.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[1][7][8][9]

Objective: To determine the saturation concentration of Isoindoline hydrochloride in a given solvent at a specific temperature.

Materials:

-

Isoindoline hydrochloride

-

Selected solvent (e.g., deionized water, ethanol, methanol, DMSO)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

Figure 1: Workflow for Solubility Determination by the Shake-Flask Method.

-

Sample Preparation: Add an excess amount of Isoindoline hydrochloride to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean collection vial.

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of Isoindoline hydrochloride in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility of Isoindoline hydrochloride in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. CAS 32372-82-0: Isoindoline hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 32372-82-0 | Isoindoline hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. nist.gov [nist.gov]

- 5. Visual Inspection: What Is It and Why You Need It [adragos-pharma.com]

- 6. sterislifesciences.com [sterislifesciences.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

Isoindoline Hydrochloride: A Technical Guide to Stability and Hygroscopicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and hygroscopic nature of isoindoline hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1] Understanding these properties is critical for ensuring the quality, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and finished drug products. This document outlines experimental protocols for assessing stability under forced degradation conditions and for characterizing its hygroscopicity, in line with established pharmaceutical guidelines. It also presents a logical framework for understanding potential degradation pathways. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction to Isoindoline Hydrochloride

Isoindoline hydrochloride is the salt form of isoindoline, a heterocyclic amine. It typically presents as a white to off-white crystalline solid.[2] The hydrochloride salt form is often utilized in pharmaceutical development to enhance the stability and aqueous solubility of the parent compound.[2] However, as with many hydrochloride salts, there is a potential for hygroscopicity, which is the tendency of a substance to absorb moisture from the atmosphere.[3] The influx of moisture can have significant implications for the chemical and physical stability of the material, potentially leading to degradation, changes in crystal form, and altered dissolution profiles.[4][]

A product data sheet from Tokyo Chemical Industry (TCI) explicitly notes that isoindoline hydrochloride is hygroscopic. This underscores the importance of controlled storage conditions, recommended as a cool, dark place at under 15°C and under an inert gas.

Hygroscopic Nature and Characterization

The hygroscopicity of a pharmaceutical powder is a critical quality attribute that must be characterized to ensure proper handling, processing, packaging, and storage.

Classification of Hygroscopicity

The European Pharmacopoeia (Ph. Eur.) provides a standardized classification for the hygroscopicity of powders. This classification is based on the percentage of weight gain after storage at a defined temperature and relative humidity (RH) for 24 hours.[6][7]

Table 1: European Pharmacopoeia Classification of Hygroscopicity

| Classification | Weight Gain (% w/w) after 24h at 25°C / 80% RH |

| Non-hygroscopic | ≤ 0.12% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Absorbs sufficient water to form a liquid |

Source: European Pharmacopoeia[7][8]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and rate of solvent absorption by a sample.[9] It is a highly sensitive method for characterizing the hygroscopicity of a pharmaceutical solid.

Objective: To determine the moisture sorption and desorption isotherm for isoindoline hydrochloride and classify its hygroscopic nature.

Methodology:

-

Sample Preparation: A small amount of isoindoline hydrochloride (typically 5-10 mg) is placed onto the DVS instrument's microbalance.

-

Drying: The sample is dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry baseline.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate. The mass change is continuously recorded.

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner back to 0% RH, and the mass change is again recorded at each equilibrium point.

-

Data Analysis: The equilibrium mass at each RH step is plotted against the relative humidity to generate a sorption-desorption isotherm. The percentage weight gain at 80% RH can be used for classification according to the Ph. Eur. criteria.

Diagram 1: Dynamic Vapor Sorption (DVS) Experimental Workflow

References

- 1. Isoindoline hydrochloride (32372-82-0) at Nordmann - nordmann.global [nordmann.global]

- 2. CAS 32372-82-0: Isoindoline hydrochloride | CymitQuimica [cymitquimica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. firsthope.co.in [firsthope.co.in]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

- 8. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

An In-depth Technical Guide to the Core Differences Between Isoindoline and Isoindoline Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Isoindoline is a heterocyclic organic compound that serves as a vital structural motif in numerous pharmaceuticals and functional materials.[1][2][3] In research and development, it is commonly handled either as a free base or as a hydrochloride salt. The choice between these two forms is critical and depends on the specific application, be it organic synthesis, pharmaceutical formulation, or biological assays. This technical guide provides an in-depth comparison of isoindoline and isoindoline hydrochloride, detailing their distinct chemical, physical, and practical characteristics. It includes comparative data, experimental protocols for their interconversion, and graphical representations of key processes to aid in their effective utilization.

Chemical Structure and Nomenclature

The fundamental difference between isoindoline and its hydrochloride salt lies in the protonation state of the nitrogen atom. Isoindoline (2,3-dihydro-1H-isoindole) is a secondary amine and acts as a weak base.[4][5] When it reacts with hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom accepts a proton (H⁺), forming a positively charged ammonium ion. This is then ionically bonded to the chloride anion (Cl⁻) to create the salt, isoindoline hydrochloride.

This simple acid-base reaction significantly alters the molecule's properties, as detailed in the subsequent sections.

Figure 1: Acid-Base Equilibrium of Isoindoline.

Comparative Physicochemical Properties

The conversion from the free base to the hydrochloride salt leads to substantial changes in physical properties. These differences are crucial for selecting the appropriate form for a given experimental or manufacturing process. Key quantitative data are summarized below.

| Property | Isoindoline (Free Base) | Isoindoline Hydrochloride (Salt) |

| Appearance | White to off-white crystalline powder, crystals, or flakes; darkens on exposure to light.[5][6] | White to off-white crystalline solid/powder.[7] |

| Molecular Formula | C₈H₉N[1][8] | C₈H₁₀ClN[7][9] |

| Molecular Weight | 119.16 g/mol [1][8] | 155.62 g/mol [9][10] |

| Melting Point | 17 °C[4][6][8] | 255-256 °C[11] (decomposes) |

| Boiling Point | 221 °C[4][6][8] | 239.8 °C at 760 mmHg[12] |

| Solubility | Poor solubility in water; soluble in organic solvents like ethanol and ether.[4][6] | Soluble in water.[7] |

| pKa | 9.26 ± 0.20 (Predicted)[5] | Not applicable (fully protonated) |

| CAS Number | 496-12-8[1][13] | 32372-82-0[7][10] |

Stability, Handling, and Storage

Isoindoline (Free Base):

-

Stability: As a liquid or low-melting solid (m.p. 17 °C), isoindoline is more susceptible to degradation, particularly through oxidation and exposure to light, which can cause it to darken.[5][6] Its higher volatility compared to the salt form can also be a factor in handling.

-

Handling: It is classified as an irritant to the skin, eyes, and respiratory system.[13] Due to its basicity and nucleophilicity, it can react with acidic compounds and electrophiles.[4][5]

-

Storage: Should be stored in a cool (2-8°C), dark, and tightly sealed container under an inert atmosphere to prevent degradation.[5]

Isoindoline Hydrochloride:

-

Stability: The salt form offers significantly enhanced stability.[7] As a crystalline solid with a high melting point, it is less prone to oxidation and volatilization. This makes it the preferred form for long-term storage and for use in pharmaceutical formulations.[7]

-

Handling: It is also classified as an irritant.[11] The hydrochloride salt is often hygroscopic, meaning it can absorb moisture from the air, and should be handled in a dry environment.[14]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.

Applications in Research and Drug Development

The choice between the free base and the salt is dictated by the intended application.

-

Organic Synthesis: Isoindoline free base is predominantly used in organic synthesis where the nucleophilic nitrogen is required for reaction. It serves as a building block for more complex molecules, including pharmaceuticals, by reacting with various electrophiles.[2][4][5] The isoindoline motif is a core structure in numerous clinical drugs used for treating conditions like multiple myeloma, inflammation, and hypertension.[3][15]

-

Pharmaceutical Formulation: Isoindoline hydrochloride is the preferred form for drug development and formulation.[7] Its superior water solubility and stability are critical for creating aqueous formulations (e.g., for intravenous administration) and for ensuring a consistent shelf-life of the final drug product.[7] The conversion to a salt is a common strategy in the pharmaceutical industry to improve the physicochemical properties of active pharmaceutical ingredients (APIs).

Experimental Protocols

Protocol 1: Preparation of Isoindoline Hydrochloride from Isoindoline

This protocol describes the straightforward conversion of the free base to its hydrochloride salt, a common procedure for purification and stabilization.

Methodology:

-

Dissolution: Dissolve isoindoline (1.0 eq) in a suitable organic solvent, such as ethyl acetate or ethanol, at room temperature. The concentration is typically around 1.0-1.5 M.

-

Acidification: To the stirred solution, add a solution of hydrochloric acid (1.0-1.1 eq). This can be a solution of HCl in the same solvent (e.g., 2.5 N HCl in ethyl acetate) or concentrated aqueous HCl.[16] The addition should be done slowly, as the reaction is exothermic.

-

Precipitation: Upon addition of HCl, the isoindoline hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution as a solid.

-

Isolation: The resulting solid is collected by vacuum filtration.

-

Washing & Drying: The collected solid is washed with a small amount of the cold solvent (e.g., ethyl acetate) to remove any unreacted starting material or impurities.[16] The product is then dried in a vacuum oven to yield pure isoindoline hydrochloride.[16]

Figure 2: Workflow for Synthesizing Isoindoline HCl.

Protocol 2: Liberation of Isoindoline Free Base from Isoindoline Hydrochloride

This protocol outlines the process of converting the stable salt back to the reactive free base for use in synthesis.

Methodology:

-

Dissolution: Dissolve isoindoline hydrochloride (1.0 eq) in water.

-

Basification: Cool the aqueous solution in an ice bath. Slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution becomes basic (pH > 9).

-

Extraction: The aqueous layer is then extracted multiple times with an organic solvent immiscible with water, such as dichloromethane or diethyl ether. The isoindoline free base will move into the organic layer.

-

Drying: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the isoindoline free base.

Conclusion

The key differences between isoindoline and isoindoline hydrochloride stem from the protonation of the nitrogen atom, which transforms the basic, nucleophilic free base into a stable, water-soluble salt. For synthetic chemists, the free base is the reactive intermediate of choice. For pharmaceutical scientists and formulators, the hydrochloride salt provides the necessary stability and solubility for drug development. A thorough understanding of these distinctions is paramount for the successful application of this important chemical scaffold in both research and industry.

References

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Isoindoline | 496-12-8 [chemicalbook.com]

- 5. Isoindoline CAS#: 496-12-8 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. CAS 32372-82-0: Isoindoline hydrochloride | CymitQuimica [cymitquimica.com]

- 8. 496-12-8 CAS MSDS (Isoindoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. 2,3-dihydro-1H-isoindole hydrochloride | C8H10ClN | CID 12311031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 32372-82-0 Cas No. | Isoindoline Hydrochloride | Apollo [store.apolloscientific.co.uk]

- 12. Isoindoline hydrochloride, CAS No. 32372-82-0 - iChemical [ichemical.com]

- 13. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. labproinc.com [labproinc.com]

- 15. researchgate.net [researchgate.net]

- 16. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]

The Isoindoline Scaffold: A Privileged Motif in Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold, a bicyclic aromatic heterocycle, is a recurring and vital structural motif in a diverse array of natural products and clinically significant synthetic molecules.[1][2] Its presence often imparts potent and varied biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties, making it a focal point for synthetic chemists and drug discovery programs.[3][4] This technical guide provides a comprehensive overview of the synthesis of natural products and related bioactive compounds featuring the isoindoline core, with a focus on key synthetic strategies, detailed experimental protocols, and the underlying biological mechanisms of action.

Key Synthetic Strategies for the Isoindoline Core

The construction of the isoindoline and its oxidized counterpart, isoindolinone, presents unique synthetic challenges, particularly in controlling stereochemistry. Several powerful methodologies have been developed to address these challenges, each offering distinct advantages in terms of efficiency, stereoselectivity, and substrate scope.

Enantioselective Synthesis of Isoindolinones

The chiral isoindolinone framework is a cornerstone of many bioactive molecules.[5] Consequently, numerous enantioselective synthetic methods have been developed.

a) Palladium-Catalyzed Asymmetric Allylic C–H Amination: This method provides a highly efficient route to chiral isoindolines with excellent enantioselectivities. The reaction proceeds under mild conditions and demonstrates broad substrate compatibility.

b) Organocatalyzed Aldol-Cyclization Rearrangement: Chiral bifunctional organocatalysts, particularly those derived from cinchona alkaloids, have been successfully employed in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates.[6] These reactions can achieve high yields and enantioselectivities without the need for recrystallization.

c) Asymmetric Hydrogenation: The asymmetric hydrogenation of in situ generated β,γ-unsaturated lactams, catalyzed by iridium complexes, offers a tandem approach to enantioenriched isoindolinones from simple γ-ketoamides.[7]

Table 1: Comparison of Enantioselective Methods for Isoindolinone Synthesis

| Method | Catalyst/Reagent | Starting Materials | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Palladium-Catalyzed C–H Amination | Palladium catalyst with chiral ligand | Substituted alkenes | Up to 98 | Up to 98 | |

| Organocatalyzed Aldol-Cyclization | Chiral tertiary-amine with a urea group | 2-Formylarylnitriles and malonates | Up to 87 | Up to 95 | [6] |

| Asymmetric Hydrogenation | N,P-Iridium complexes | γ-Ketoamides | Up to 99 | Up to 96 | [7] |

| Chiral Phase-Transfer Catalysis | Cinchona alkaloid-derived quaternary ammonium salts | Unsaturated amides | High | Up to 21 | [8] |

| Cobalt-Catalyzed C–H Carbonylation | Cobalt(II) salt with chiral ligand | Benzamides | Up to 92 | Up to 99 | [5] |

Diels-Alder Reaction

The intramolecular Diels-Alder reaction is a powerful and frequently utilized strategy for the construction of the isoindolinone core, particularly in the synthesis of complex macrocyclic natural products like the cytochalasans.[9][10] This pericyclic reaction allows for the stereocontrolled formation of the bicyclic system in a single step.[11]

Experimental Workflow for Intramolecular Diels-Alder Reaction:

Detailed Experimental Protocols

Synthesis of a Chiral 3-Substituted Isoindolinone via Asymmetric Phase-Transfer Catalysis[8]

This protocol describes the enantioselective synthesis of a 3-substituted isoindolinone using a chiral phase-transfer catalyst.

Reaction Scheme:

2-(E)-cinnamoyl-N-tert-butylbenzamide + Base + Chiral Catalyst → (S)-3-benzyl-2-tert-butylisoindolin-1-one

Materials:

-

2-(E)-cinnamoyl-N-tert-butylbenzamide (1.0 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.2 equiv)

-

(S,S)-N-(2,4,6-trimethylbenzyl)-N-methyl-quininium iodide (Chiral Catalyst) (0.1 equiv)

-

Toluene (solvent)

Procedure:

-

To a solution of 2-(E)-cinnamoyl-N-tert-butylbenzamide in toluene, add cesium carbonate and the chiral phase-transfer catalyst.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-3-benzyl-2-tert-butylisoindolin-1-one.

Quantitative Data:

Biological Activity and Signaling Pathways

Natural products and synthetic compounds containing the isoindoline scaffold exhibit a wide range of biological activities by interacting with various cellular targets and modulating key signaling pathways.

Cytochalasin D and Actin Polymerization

Cytochalasin D, a well-known fungal metabolite with an isoindolinone core, is a potent inhibitor of actin polymerization.[2] It exerts its effect by binding to the barbed end of actin filaments, thereby preventing the addition of new actin monomers and leading to the disassembly of existing filaments.[2] This disruption of the actin cytoskeleton has profound effects on cellular processes such as cell motility, division, and phagocytosis.[2]

Signaling Pathway of Cytochalasin D-Induced Actin Depolymerization:

Lennoxamine and Dopamine Receptor Signaling

Lennoxamine is a naturally occurring isoindolobenzazepine alkaloid. While the specific signaling pathway of lennoxamine is not extensively detailed in the provided search results, its structural similarity to compounds that interact with dopamine receptors suggests a potential mechanism of action involving the dopaminergic system. For instance, (S)-PD172938 is a potent dopamine D₄ ligand.[12] Dopamine receptors are G-protein coupled receptors that play a crucial role in neurotransmission.[13] The D1-like receptors (D1 and D5) are coupled to Gαs/olf, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[14][15] Conversely, the D2-like receptors (D2, D3, and D4) are coupled to Gαi/o, which inhibits adenylyl cyclase.[14][15]

Generalized Dopamine D1 Receptor Signaling Pathway:

Conclusion

The isoindoline scaffold continues to be a fertile ground for natural product synthesis and medicinal chemistry. The development of novel and efficient synthetic methodologies, particularly those that afford enantiomerically pure compounds, is crucial for unlocking the full therapeutic potential of this privileged structural motif. A deeper understanding of the specific molecular targets and signaling pathways of isoindoline-containing compounds will further fuel the rational design and development of new therapeutic agents for a wide range of diseases. This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Bioactive Lichen Secondary Metabolites and Their Presence in Species from Chile [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones [mdpi.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Isoindoline Hydrochloride: A Cornerstone Precursor in Modern Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline hydrochloride, a stable salt of the versatile isoindoline heterocyclic scaffold, has emerged as a critical precursor in the landscape of organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its intrinsic structural features, comprising a benzene ring fused to a five-membered nitrogen-containing ring, provide a foundational framework for the construction of a diverse array of biologically active molecules. The hydrochloride salt form enhances its stability and solubility, rendering it a convenient and reliable starting material for complex multi-step syntheses.[1] This guide delves into the utility of isoindoline hydrochloride as a pivotal precursor, offering a comprehensive overview of its applications, detailed experimental protocols for key transformations, and an exploration of the signaling pathways targeted by its derivatives.

Chemical Properties and Reactivity

Isoindoline hydrochloride is a white to off-white crystalline solid, soluble in water and various organic solvents.[1] This solubility profile facilitates its use in a range of reaction conditions. The key to its synthetic utility lies in the reactivity of the secondary amine within the isoindoline core. This nitrogen atom serves as a nucleophile, readily participating in a variety of bond-forming reactions.

Core Synthetic Transformations Utilizing Isoindoline Hydrochloride

The versatility of isoindoline hydrochloride as a precursor is demonstrated through its successful application in a multitude of organic reactions. Below are detailed protocols for several key transformations.

N-Alkylation Reactions

The nucleophilic nitrogen of isoindoline allows for straightforward N-alkylation with various electrophiles, such as alkyl halides. This reaction is fundamental for introducing diverse substituents onto the isoindoline core.

Experimental Protocol: N-Alkylation of Isoindoline Hydrochloride with Benzyl Bromide

Objective: To synthesize N-benzylisoindoline from isoindoline hydrochloride.

Materials:

-

Isoindoline hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of isoindoline hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free isoindoline base.

-

Add benzyl bromide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-benzylisoindoline.

Quantitative Data Summary: N-Alkylation Reactions

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Alkyl Halides | K₂CO₃ | ACN/DMF | 25-80 | Good to Excellent | [2] |

Reductive Amination

Reductive amination provides an efficient method for the formation of N-substituted isoindolines from aldehydes and ketones. The reaction proceeds through the in-situ formation of an iminium ion, which is subsequently reduced.

Experimental Protocol: Reductive Amination of Isoindoline Hydrochloride with Benzaldehyde

Objective: To synthesize N-benzylisoindoline via reductive amination.

Materials:

-

Isoindoline hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend isoindoline hydrochloride (1.0 eq) and benzaldehyde (1.2 eq) in dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloroethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography to yield N-benzylisoindoline.

Quantitative Data Summary: Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | pH | Yield (%) | Reference |

| Aldehydes/Ketones | NaBH(OAc)₃ | DCE | ~5 | High | General Protocol |

| Aldehydes/Ketones | NaBH₃CN | MeOH | ~7 | Good to High | [3] |

Acylation and Carboxamide Formation

The reaction of isoindoline with acylating agents or isocyanates provides access to a wide range of amides and ureas, many of which exhibit significant biological activity.

Experimental Protocol: Synthesis of an Isoindoline-based Carboxamide

Objective: To prepare an N-acyl isoindoline derivative.

Materials:

-

Isoindoline hydrochloride

-

Triethylamine (Et₃N)

-

Acyl chloride (e.g., benzoyl chloride)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve isoindoline hydrochloride (1.0 eq) in dichloromethane and cool the solution to 0 °C.

-

Add triethylamine (2.2 eq) dropwise to the solution.

-

Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary: Acylation Reactions

| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acyl Chlorides | Et₃N | DCM | 0 to 25 | High | General Protocol |

| Isocyanates | - | DCM/DMF | 25 | High | [4] |

Isoindoline Derivatives in Drug Discovery and Signaling Pathways

Derivatives of isoindoline are integral to a number of clinically approved drugs and are actively being investigated for the treatment of a range of diseases, including cancer and inflammatory disorders.[5] These compounds often exert their therapeutic effects by modulating key signaling pathways.

PARP Inhibition

Isoindolinone-based structures have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA damage repair.[1][5][6][7][8] PARP inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Kinase Inhibition

The isoindoline scaffold has been utilized in the design of inhibitors for various kinases, which are key regulators of cellular processes. For instance, isoindoline analogues have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it a target for cancer immunotherapy.[9]

Modulation of Inflammatory and Developmental Pathways

Isoindoline derivatives have been shown to modulate several critical signaling pathways implicated in inflammation and development.

-

STING Pathway: Isoindoline-2(1H)-carboxamides have been identified as inhibitors of the Stimulator of Interferon Genes (STING) pathway, which plays a central role in innate immunity.[9] Aberrant STING activation is linked to various autoimmune and autoinflammatory diseases.

-

NRF2 Pathway: Certain isoindole derivatives have demonstrated neuroprotective effects by activating the NRF2 signaling pathway, a key regulator of the cellular antioxidant response.

-

NF-κB Pathway: The isoindolin-1-one scaffold is found in compounds that can inhibit the NF-κB pathway, a critical mediator of inflammatory responses.

-

Hedgehog Pathway: Isoindolinone derivatives have been designed as inhibitors of the Hedgehog signaling pathway, which is implicated in embryonic development and certain types of cancer.

Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of diverse isoindoline derivatives starting from isoindoline hydrochloride.

References

- 1. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of isoindoline hydrochloride, a valuable intermediate in the preparation of various pharmaceutically active compounds. The described method is based on a two-step process involving the catalytic hydrogenation of phthalonitrile to isoindoline, followed by its conversion to the hydrochloride salt.

Overview

Isoindoline and its derivatives are key structural motifs in a range of biologically active molecules. The hydrochloride salt form enhances the stability and solubility of isoindoline, facilitating its use in subsequent synthetic steps and pharmaceutical formulations.[1] The protocol outlined below provides a robust and scalable method for producing high-purity isoindoline hydrochloride.

Synthesis Pathway

The synthesis of isoindoline hydrochloride is achieved through a two-step reaction sequence:

-

Step 1: Synthesis of Isoindoline via Catalytic Hydrogenation of Phthalonitrile. Phthalonitrile is hydrogenated in the presence of a platinum-on-carbon catalyst to yield isoindoline.

-

Step 2: Formation of Isoindoline Hydrochloride. The crude isoindoline is then treated with hydrochloric acid in an appropriate solvent to precipitate the desired isoindoline hydrochloride salt.

Experimental Protocols

Materials and Reagents

-

Phthalonitrile

-

5% Platinum on Carbon (Pt/C) catalyst

-

Tetrahydrofuran (THF)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Ethyl acetate

-

2.5N Hydrochloric acid (HCl) in ethyl acetate

Step 1: Synthesis of Isoindoline

This procedure details the catalytic hydrogenation of phthalonitrile to form isoindoline.[2]

-

Reaction Setup: In a suitable autoclave reactor, dissolve 100 g of phthalonitrile in tetrahydrofuran.

-

Catalyst Addition: To this solution, add 20 g of 5% platinum on carbon catalyst.

-

Inerting the Reactor: Purge the autoclave with nitrogen gas to remove any air.

-

Hydrogenation: Heat the reaction mixture to 60°C and apply a hydrogen pressure of 180 bars. Maintain these conditions for 5 to 6 hours with stirring.

-

Reaction Work-up: After the reaction is complete, cool the reactor, decompress, and purge with nitrogen.

-

Catalyst Removal: Remove the platinum catalyst by filtration.

-

Solvent Removal: Distill off the tetrahydrofuran from the filtrate at atmospheric pressure.

-

Product Isolation: Distill the resulting residue under a vacuum of 23 mbars at a temperature of 100°C to obtain isoindoline.

Step 2: Synthesis of Isoindoline Hydrochloride

This procedure describes the conversion of the synthesized isoindoline to its hydrochloride salt.[2]

-

Dissolution: Dissolve 69 g of the isoindoline obtained in Step 1 in 458 ml of ethyl acetate.

-

Acidification: To the solution, add a 2.5N solution of hydrochloric acid in ethyl acetate. This will cause the isoindoline hydrochloride to precipitate as a solid.

-

Product Isolation: Collect the resulting solid by filtration.

-

Washing: Wash the filtered solid with ethyl acetate.

-

Drying: Dry the product in an oven to obtain pure isoindoline hydrochloride.

Data Presentation

The following table summarizes the quantitative data for the synthesis of isoindoline and its hydrochloride salt as described in the protocol.[2]

| Step | Product | Yield | Purity | Key Notes |

| 1 | Isoindoline | 75% | 89% | Contains less than 1.5% of 2-methylbenzylamine. |

| 2 | Isoindoline Hydrochloride | 82% | 98.5% | The purity is significantly improved after salt formation. |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of isoindoline hydrochloride.

Caption: Workflow for the synthesis of Isoindoline Hydrochloride.

References

Application Notes and Protocols: Catalytic Hydrogenation of Phthalonitrile to Isoindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline and its derivatives are significant structural motifs in a multitude of biologically active compounds and functional materials. The catalytic hydrogenation of phthalonitrile presents a direct and efficient pathway for the synthesis of isoindoline. This document provides detailed application notes and a comprehensive experimental protocol for this transformation, tailored for researchers in academia and the pharmaceutical industry.

Reaction Principle

The catalytic hydrogenation of phthalonitrile to isoindoline involves the reduction of both nitrile groups and the aromatic ring system. The reaction typically proceeds in the presence of a metal catalyst and a hydrogen source, under controlled temperature and pressure. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yield and selectivity.

Data Presentation

The following table summarizes the quantitative data from a representative catalytic hydrogenation of phthalonitrile to isoindoline.

| Parameter | Value |

| Reactant | Phthalonitrile |

| Product | Isoindoline |

| Catalyst | 5% Platinum on Carbon |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60 °C |

| Hydrogen Pressure | 180 bar |

| Reaction Time | 5 - 6 hours |

| Yield | 75% |

| Purity | 89% |

Experimental Protocol

This protocol is based on a documented procedure for the synthesis of isoindoline from phthalonitrile.[1]

Materials:

-

Phthalonitrile

-

5% Platinum on Carbon (Pt/C)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen gas (N₂)

-

Hydrogen gas (H₂)

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean and dry.

-

Charging the Reactor: In the autoclave, dissolve 100 g of phthalonitrile in tetrahydrofuran. To this solution, carefully add 20 g of 5% platinum on carbon catalyst.[1]

-

Inerting the System: Purge the autoclave with nitrogen gas to remove any residual air.

-

Reaction: Heat the mixture to 60 °C while stirring. Pressurize the autoclave with hydrogen to 180 bars. Maintain these conditions for 5 to 6 hours.[1]

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system again with nitrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the platinum on carbon catalyst.[1]

-

Solvent Removal: Concentrate the filtrate by distilling off the tetrahydrofuran at atmospheric pressure using a rotary evaporator.[1]

-

Product Purification: The crude isoindoline is then purified by vacuum distillation. Distill the residue at a temperature of 100 °C under a vacuum of 23 mbars to obtain pure isoindoline.[1]

-

Characterization: The final product is obtained with a 75% yield and a purity of 89%.[1]

Visualizations

Chemical Reaction Pathway

References

Application Notes and Protocols: Precipitation and Purification of Isoindoline Hydrochloride from Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the precipitation and purification of isoindoline hydrochloride from an ethanol solvent system. Isoindoline and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds.[1] The hydrochloride salt form enhances the stability and solubility of isoindoline, making it more suitable for pharmaceutical applications.[2] This protocol outlines the necessary steps for dissolving crude isoindoline, precipitating the hydrochloride salt, and subsequent purification through recrystallization from ethanol to achieve high purity.

Introduction

Isoindoline is a bicyclic amine that serves as a key building block in organic synthesis. Its purification is crucial to ensure the quality and efficacy of downstream products. Precipitation of the hydrochloride salt is an effective method for purifying isoindoline, as it allows for the separation of non-basic impurities. Ethanol is a suitable solvent for this process due to the differential solubility of the free base and the hydrochloride salt. This application note provides a comprehensive guide to performing this purification technique.

Physicochemical Data of Isoindoline Hydrochloride

A summary of the key physical and chemical properties of isoindoline hydrochloride is presented in Table 1. This data is essential for the proper handling, characterization, and storage of the compound.

Table 1: Physicochemical Properties of Isoindoline Hydrochloride

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₀ClN | [2][3] |

| Molecular Weight | 155.63 g/mol | [2] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [2] |

| Melting Point | 255-263 °C | [4] |

| Solubility | Soluble in water and various organic solvents. | [2] |

| CAS Number | 32372-82-0 | [3][4][5] |

Experimental Protocols

This section details the step-by-step procedures for the precipitation and purification of isoindoline hydrochloride from ethanol.

Materials and Equipment

-

Crude Isoindoline

-

Anhydrous Ethanol (Reagent Grade)

-

Hydrochloric Acid solution in Ethanol or Isopropanol (e.g., 2M) or HCl gas

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Heating Mantle or Hot Plate

-

Erlenmeyer Flasks

-

Büchner Funnel and Filter Flask

-

Filter Paper

-

Drying Oven or Vacuum Desiccator

-

pH indicator paper

Precipitation of Isoindoline Hydrochloride

This protocol describes the conversion of crude isoindoline free base to its hydrochloride salt, causing it to precipitate from the ethanol solution.

Protocol 1: Precipitation

-

Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude isoindoline in a minimal amount of anhydrous ethanol at room temperature with stirring. Gentle warming may be applied if necessary to achieve complete dissolution.

-

Acidification: While stirring the isoindoline solution, slowly add a solution of hydrochloric acid in ethanol or isopropanol dropwise. Alternatively, bubble dry HCl gas through the solution.

-

Monitoring: Monitor the pH of the solution using pH indicator paper. Continue adding the acid until the solution is acidic (pH ~1-2).

-

Precipitation: The isoindoline hydrochloride will precipitate as a white solid as the acid is added.

-

Cooling: Once precipitation is complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield of the precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold anhydrous ethanol to remove any residual impurities.

-

Drying: Dry the collected solid in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Purification by Recrystallization

For higher purity, the precipitated isoindoline hydrochloride can be further purified by recrystallization from ethanol.

Protocol 2: Recrystallization

-

Dissolution of Crude Salt: Transfer the dried, crude isoindoline hydrochloride to a clean Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean flask.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this cooling period.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small portion of ice-cold ethanol.

-

Drying: Dry the purified isoindoline hydrochloride crystals to a constant weight in a vacuum desiccator or a drying oven at a moderate temperature.

Data Presentation

The following table summarizes the expected outcomes of the purification process. Note that actual yields and purity will depend on the quality of the starting material and the precise execution of the protocol. A patent for a similar process using ethyl acetate reported a purity of 98.5%.[1]

Table 2: Expected Yield and Purity of Isoindoline Hydrochloride

| Parameter | Expected Value | Notes |

| Yield (Precipitation) | > 80% | Dependent on the concentration of isoindoline in the crude material. |

| Yield (Recrystallization) | 70-90% | Based on the starting amount of crude hydrochloride salt. |

| Purity (Post-Recrystallization) | > 98% | As determined by HPLC or other analytical techniques. |

| Appearance | White Crystalline Solid |

Visualizations